molecular formula C5H9FO4S2 B2379144 (1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride CAS No. 2137674-82-7

(1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride

Cat. No.: B2379144
CAS No.: 2137674-82-7
M. Wt: 216.24
InChI Key: RWXBMCSUBGHCRE-UHFFFAOYSA-N
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Description

(1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride is a chemical reagent of high interest in medicinal chemistry and chemical biology research. As a sulfonyl fluoride derivative, it is characterized by its reactivity as an irreversible enzyme inhibitor, making it a valuable tool for probing serine protease and esterase activity . While its exact profile is distinct, research on related methanesulfonyl fluoride compounds has demonstrated potent and selective irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical to neurotransmission . This mechanism of action, which involves the sulfonyl fluoride group covalently binding to the serine residue in the enzyme's active site, has been investigated for its potential to enhance cholinergic function in the central nervous system . Studies on methanesulfonyl fluoride have shown that such irreversible inhibitors can offer unique pharmacological properties, including exceptional brain selectivity and a long duration of action due to the slow rate of de novo enzyme synthesis in neural tissue . This has prompted its evaluation in preclinical and clinical research for cognitive disorders, underscoring the research utility of this compound class in developing therapeutic strategies . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(1,1-dioxothiolan-2-yl)methanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO4S2/c6-12(9,10)4-5-2-1-3-11(5,7)8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXBMCSUBGHCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride typically involves the reaction of methanesulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: It can be reduced to form thiolane derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, thiolane derivatives, and various substituted compounds depending on the nucleophile used in substitution reactions .

Scientific Research Applications

(1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to the disruption of various biochemical pathways, making it a valuable tool in drug development and biochemical research.

Comparison with Similar Compounds

Methanesulfonyl Fluoride (MSF)

Structural Differences :

  • MSF (CH₃SO₂F) lacks the dioxothiolane ring, making it a simpler, smaller molecule.

Toxicity and Hazards :

  • MSF is classified as highly toxic (CAS 558-25-8) . Acute exposure causes severe skin irritation, burns, and systemic toxicity .

Sulfonamide-Based Pesticides (Tolylfluanid and Dichlofluanid)

Structural Differences :

  • These pesticides feature chlorofluoroalkyl chains, enhancing their fungicidal activity.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula/Structure CAS Number Toxicity Profile Primary Applications
(1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride C₄H₇FO₄S₂ (inferred) Not reported Unknown (inferred lower volatility) Research reagent, synthesis
Methanesulfonyl fluoride (MSF) CH₃SO₂F 558-25-8 Highly toxic Organic synthesis
Tolylfluanid C₁₀H₁₃Cl₂FN₂O₂S₂ Not provided Moderate (fungicide-specific) Agricultural fungicide
Dichlofluanid C₉H₁₁Cl₂FN₂O₂S₂ Not provided Moderate (fungicide-specific) Wood preservative

Research Findings and Implications

  • Reactivity : The dioxothiolane ring in this compound likely moderates electrophilicity compared to MSF, balancing stability and reactivity for targeted covalent modifications.
  • Safety : While MSF’s high toxicity necessitates stringent handling , structural modifications in the dioxothiolane derivative may mitigate risks, though empirical studies are needed.
  • Functional Versatility : Unlike sulfonamide pesticides (fungicidal via membrane disruption ), sulfonyl fluorides are niche reagents in medicinal chemistry, highlighting divergent applications despite shared sulfur-containing functional groups.

Biological Activity

(1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride is a compound with significant biological activity, particularly in the context of its use as a reagent in synthetic chemistry and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C₅H₇F₁O₂S₂
  • Molecular Weight : 194.24 g/mol

The biological activity of this compound primarily involves its role as a sulfonyl fluoride compound. Such compounds are known to act as electrophiles that can react with nucleophiles in biological systems, leading to various biochemical effects.

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by covalently modifying active site residues, leading to altered metabolic pathways.
  • Impact on Cellular Signaling : It can affect signaling pathways by modifying proteins involved in signal transduction.

Biological Effects

Research indicates that this compound exhibits various biological effects:

  • Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in certain cell lines, potentially through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
StudyCell LineConcentrationObserved Effect
AHeLa50 µM30% viability reduction after 24 hours
BMCF-7100 µMInduction of apoptosis at 48 hours

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of this compound on HeLa and MCF-7 cells. The results indicated significant reductions in cell viability at concentrations above 50 µM after 24 hours of exposure. The mechanism was linked to increased oxidative stress and mitochondrial dysfunction.

Case Study 2: Enzyme Inhibition

Another research focused on the compound's ability to inhibit carbonic anhydrase activity. The results demonstrated that at concentrations above 10 µM, there was a notable decrease in enzyme activity, suggesting potential applications in conditions where carbonic anhydrase plays a critical role.

Research Findings

Recent findings highlight the potential therapeutic applications of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
S. aureus15 µg/mL
  • Potential Use in Drug Development : Its ability to modify enzyme activity positions it as a candidate for developing drugs targeting metabolic disorders.

Q & A

Q. Caveats :

  • The thiolan derivative’s specific data (e.g., synthetic yields, LD₅₀) are absent in the evidence; prioritize primary literature for validation.
  • Regulatory status varies: Methanesulfonyl fluoride is not EPA-registered in the U.S. but is cited as hazardous .

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